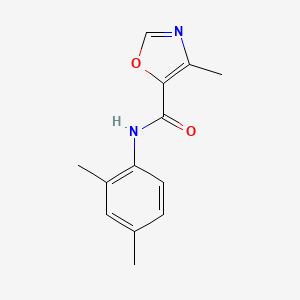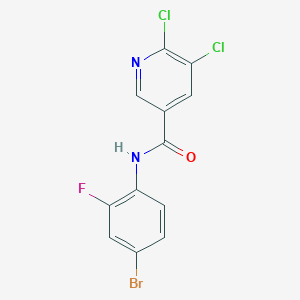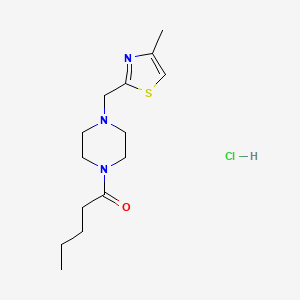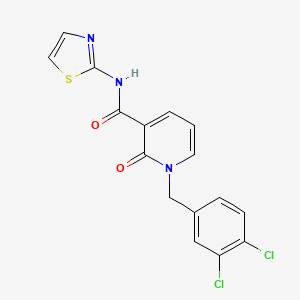![molecular formula C20H16N4O2S B2644339 benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate CAS No. 483984-44-7](/img/structure/B2644339.png)
benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities .
Synthesis Analysis
The synthesis of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold has been reported in various studies . These compounds are often synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions with good yields .Applications De Recherche Scientifique
Cognitive Impairment Treatment
Research into phosphodiesterase 1 (PDE1) inhibitors has led to the synthesis of diverse 3-aminopyrazolo[3,4-d]pyrimidinones, culminating in the identification of ITI-214. This compound, demonstrating picomolar inhibitory potency for PDE1 and excellent selectivity against other PDE families, is in Phase I clinical development for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, movement disorders, and attention deficit and hyperactivity disorders among others (Li et al., 2016).
Peripheral Benzodiazepine Receptor Ligands
A study focused on synthesizing and evaluating the binding of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands. This research contributed to understanding the effect of different substitutions on the acetamide moiety's binding affinity and modulating steroid biosynthesis in C6 glioma cells (Selleri et al., 2005).
Novel Antimicrobial Agents
6-Anilinopyrazolo[3,4-d]pyrimidin-4-ones have been identified as novel dGTP analogues that inhibit DNA polymerase III of Staphlococcus aureus and other Gram-positive bacteria, presenting a new class of antimicrobial agents with promising activities against these pathogens (Ali et al., 2003).
Inhibition of (H+, K+)-ATPase
Research on [(pyridylmethyl)sulfinyl]benzimidazoles, including pantoprazole, demonstrates potent antisecretory (H+, K+)-ATPase inhibition, highlighting the critical role of substituents in enhancing potency and stability, thus offering insights into the development of anti-ulcer agents (Kohl et al., 1992).
Anti-Helicobacter Pylori Agents
A study expanded on the 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold to develop potent and selective agents against Helicobacter pylori. These compounds, particularly prototype carbamate 12a, displayed low minimal inhibition concentration values against various clinically relevant H. pylori strains, including drug-resistant strains (Carcanague et al., 2002).
GABAA-R Ligands
Synthesis of 6-phenyl- and 6-benzylpyrazolo[1,5-a]pyrimidin-7(4H)-ones related to derivatives with pyrazolobenzotriazine and pyrazoloquinazoline scaffolds has been conducted. Preliminary pharmacological studies, including compound 3g, show anxiolytic-like effects, contributing to GABAA receptor subtype research (Guerrini et al., 2017).
Orientations Futures
The future directions for research on “Benzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate” and related compounds could involve further exploration of their biological and pharmacological activities. There is an urgent need for selective and potent novel anticancer agents, and compounds with the pyrazolo[3,4-d]pyrimidine scaffold could potentially meet this need .
Propriétés
IUPAC Name |
benzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-18(26-12-15-7-3-1-4-8-15)13-27-20-17-11-23-24(19(17)21-14-22-20)16-9-5-2-6-10-16/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVWRLGNPWFFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methylphenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2644261.png)

![N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide](/img/structure/B2644264.png)

![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2644266.png)
![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2644267.png)

![N-[cyano(2,4-difluorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B2644270.png)

![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2644273.png)

![2-(4-Acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2644275.png)
